N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Imidazole Regioisomerism

N-(2,5-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 942009-46-3, PubChem CID is a synthetic small molecule belonging to the imidazole-2-ylthio acetamide class, with molecular formula C20H21N3O2S and molecular weight 367.47 g/mol. The compound features a 4-methoxyphenyl substituent at the C5 position of the 1H-imidazole ring, a thioether bridge at C2, and a 2,5-dimethylphenyl acetamide moiety—a substitution pattern that distinguishes it from its N1-substituted regioisomers and other in-class analogs.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 942009-46-3
Cat. No. B2452448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS942009-46-3
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21N3O2S/c1-13-4-5-14(2)17(10-13)22-19(24)12-26-20-21-11-18(23-20)15-6-8-16(25-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
InChIKeyBTFLRZDYZUZNLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 942009-46-3): Chemical Identity, Structural Class, and Database Provenance for Research Procurement


N-(2,5-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 942009-46-3, PubChem CID 16896884) is a synthetic small molecule belonging to the imidazole-2-ylthio acetamide class, with molecular formula C20H21N3O2S and molecular weight 367.47 g/mol [1]. The compound features a 4-methoxyphenyl substituent at the C5 position of the 1H-imidazole ring, a thioether bridge at C2, and a 2,5-dimethylphenyl acetamide moiety—a substitution pattern that distinguishes it from its N1-substituted regioisomers and other in-class analogs [1]. This compound is catalogued in PubChem with computed physicochemical descriptors including XLogP3-AA of 4.2, topological polar surface area (TPSA) of 92.3 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The imidazole-2-ylthio acetamide scaffold has been independently investigated for non-nucleoside HIV-1 reverse transcriptase inhibition, BACE1 inhibition, and COX-1/COX-2 enzyme modulation, establishing the pharmacophoric relevance of this chemotype [2][3].

Why N-(2,5-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Replaced by Generic In-Class Alternatives Without Quantitative Justification


Imidazole-2-ylthio acetamides are not functionally interchangeable: the position of aryl substitution on the imidazole ring (C5 vs. N1), the nature of the N-aryl acetamide moiety, and the electronic character of substituents each independently modulate hydrogen-bonding capacity, lipophilicity, and target engagement profiles [1]. For CAS 942009-46-3, the C5-(4-methoxyphenyl) motif produces a TPSA of 92.3 Ų and XLogP3-AA of 4.2, whereas its N1-substituted regioisomer (CAS 851131-96-9) and analogs with benzyl or o-tolyl replacements of the 2,5-dimethylphenyl group yield divergent permeability and solubility parameters [1]. In the broader imidazole thioacetanilide (ITA) series, minor aryl modifications have produced IC₅₀ shifts exceeding two orders of magnitude against HIV-1 RT in MT-4 cell assays, demonstrating that bioactivity is exquisitely sensitive to the specific substitution architecture rather than being a general property of the scaffold [2]. Generic substitution without matched comparative data risks introducing compounds with uncharacterized selectivity, potency, and ADME profiles, which can invalidate SAR hypotheses, waste screening resources, and generate irreproducible results [2].

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 942009-46-3) Versus Closest Structural Analogs


Regioisomeric Differentiation: C5-(4-Methoxyphenyl) Imidazole vs. N1-(4-Methoxyphenyl) Imidazole Topology

CAS 942009-46-3 bears the 4-methoxyphenyl group at the C5 position of the 1H-imidazole ring, in contrast to its closest regioisomer, N-(2,5-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-96-9), where the same aryl group is attached at N1 [1]. This regiochemical distinction fundamentally alters the hydrogen-bond donor/acceptor topology: the C5-substituted variant retains an unsubstituted N1–H capable of acting as a hydrogen bond donor (contributing to a total HBD count of 2), whereas N1-substitution eliminates this donor site [1]. The computed TPSA of 92.3 Ų for CAS 942009-46-3 reflects the contribution of the free N1–H, which is absent in the N1-aryl analog [1]. In the broader ITA series evaluated against HIV-1 RT, N1-aryl vs. C5-aryl imidazole substitution patterns produced EC₅₀ differences of 10- to 100-fold in MT-4 cell-based antiviral assays, establishing that the regiochemistry of aryl attachment is a primary determinant of target engagement, not a passive structural feature [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Imidazole Regioisomerism

Lipophilicity Differentiation: XLogP3-AA of 4.2 Enables Blood-Brain Barrier-Penetrant Chemical Space vs. Less Lipophilic N-Benzyl Analog

CAS 942009-46-3 exhibits a computed XLogP3-AA of 4.2, placing it within the established CNS drug-like lipophilicity window (LogP 2–5) that favors passive blood-brain barrier permeation, while maintaining a TPSA of 92.3 Ų below the 140 Ų threshold associated with oral bioavailability [1]. In comparison, N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 941905-87-9, MW 353.4), which replaces the 2,5-dimethylphenyl moiety with a benzyl group, has a lower predicted LogP due to the absence of the two methyl substituents on the N-aryl ring [1]. The 2,5-dimethylphenyl motif in CAS 942009-46-3 contributes approximately +0.9 to +1.2 LogP units relative to an unsubstituted phenyl acetamide, based on the Hansch π constant for aromatic methyl substitution (π(CH₃) ≈ +0.56 per methyl group with ortho attenuation) [1]. In BACE1 inhibitor series containing 2-substituted-thio-N-(substituted-imidazol-2-yl)acetamides, compounds with LogP values in the 3.5–4.5 range demonstrated enhanced cellular permeability in hCMEC/D3 brain endothelial cell monolayers compared to less lipophilic analogs [2].

Physicochemical Profiling CNS Drug Design LogP-Driven Tissue Partitioning

Electronic Differentiation: 4-Methoxyphenyl at C5 Provides Tunable Electron Density vs. Unsubstituted Phenyl or 4-Nitrophenyl Analogs

The 4-methoxyphenyl substituent at C5 of the imidazole ring in CAS 942009-46-3 exerts an electron-donating (+M) mesomeric effect via the para-methoxy group (Hammett σp = -0.27 for OCH₃), which increases electron density on the imidazole ring and modulates its π-stacking capacity with aromatic residues in target binding pockets [1]. This contrasts with the N-(2,5-dimethylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide analog, which bears an unsubstituted phenyl (σ = 0.00) at the corresponding position, and with the N-(2,5-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide analog bearing an electron-withdrawing nitro group (σp = +0.78) [1]. In COX-1/COX-2 inhibitor studies of 2-thio-diarylimidazoles, para-methoxy substitution on the C5-aryl ring shifted COX-2 selectivity indices by 3- to 8-fold compared to unsubstituted phenyl congeners, demonstrating that the electronic character of the C5-aryl group directly tunes enzyme isoform selectivity [2]. The methoxy group also provides a hydrogen bond acceptor site (contributing to HBA = 4) not present in the unsubstituted phenyl analog [1].

Electronic Effects in Drug Design Hammett Substituent Constants Imidazole π-Stacking

Molecular Weight and Fractional Saturation: Fsp³ Analysis for Lead-Likeness vs. Higher-MW In-Class Compounds

CAS 942009-46-3 has a molecular weight of 367.47 g/mol, placing it within the optimal lead-like space (MW ≤ 400) and below many in-class analogs that incorporate bulkier substituents [1]. The compound contains 20 carbons with six rotatable bonds, yielding a molecular complexity score of 456 (PubChem computed) [1]. In comparison, benzimidazole-2-ylthio acetamide derivatives evaluated for antimicrobial and anticancer activity in HCT116 cells had molecular weights ranging from 395 to 490 g/mol, with higher-MW compounds (>420 g/mol) generally exhibiting reduced ligand efficiency indices (LE < 0.30) and poorer solubility profiles [2]. CAS 942009-46-3's MW of 367 enables a higher theoretical ligand efficiency ceiling than these benzimidazole-fused analogs, assuming comparable potency [2]. The 2,5-dimethylphenyl N-aryl group introduces beneficial steric bulk without exceeding the MW 400 threshold, unlike the 2,3-dimethylphenyl analog (CAS of corresponding compound also MW 367 but with altered steric topology) [1].

Lead-Likeness Assessment Fraction sp³ (Fsp³) Compound Quality Metrics

Defined Research and Procurement Application Scenarios for N-(2,5-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 942009-46-3) Based on Quantitative Differentiation Evidence


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Development Requiring C5-Aryl Imidazole Topology

Investigators pursuing imidazole thioacetanilide (ITA)-based NNRTIs should select CAS 942009-46-3 for its C5-(4-methoxyphenyl) substitution pattern, which preserves the N1–H hydrogen bond donor critical for interactions within the NNRTI allosteric pocket. The ITA series literature demonstrates that N1-aryl vs. C5-aryl regiochemistry produces EC₅₀ differences of 10- to 100-fold against HIV-1 IIIB replication in MT-4 cells, making the C5-substituted topology of CAS 942009-46-3 the structurally validated choice over N1-aryl regioisomers such as CAS 851131-96-9 [1]. The 4-methoxy electron-donating group further mimics the established para-substitution preference observed in potent NNRTI chemotypes.

CNS-Penetrant BACE1 Inhibitor Lead Identification Leveraging Optimal LogP and TPSA Parameters

For Alzheimer's disease programs targeting β-secretase (BACE1), CAS 942009-46-3 provides a computed XLogP3-AA of 4.2 and TPSA of 92.3 Ų—both within CNS drug-like space (LogP 2–5, TPSA < 140 Ų)—making it a superior starting point compared to less lipophilic N-benzyl analogs (CAS 941905-87-9) that may exhibit reduced blood-brain barrier permeability. Class-level evidence from BACE1 inhibitor series containing 2-substituted-thio-N-(imidazol-2-yl)acetamides confirms that LogP values in the 3.5–4.5 range correlate with enhanced hCMEC/D3 cell monolayer permeability [2]. The compound's MW of 367 g/mol also supports P-glycoprotein evasion, a key consideration for CNS drug candidates.

COX-2 Selective Inhibitor Design Using C5-(4-Methoxyphenyl) Electronic Tuning for Isoform Selectivity

Researchers developing selective COX-2 inhibitors within the 2-thio-diarylimidazole class should evaluate CAS 942009-46-3 based on the established contribution of para-methoxy substitution to COX-2 selectivity indices. In 2-thio-diarylimidazole series, C5-(4-methoxyphenyl) derivatives shifted COX-2 selectivity by 3- to 8-fold compared to unsubstituted phenyl congeners, attributable to the electron-donating (+M) effect of the methoxy group enhancing interactions with the COX-2 side pocket [3]. The compound's HBA count of 4 and TPSA of 92.3 Ų further support oral bioavailability, a critical requirement for chronic anti-inflammatory therapy.

Anticancer SAR Expansion Targeting Kinase or Epigenetic Readers via Imidazole-2-ylthio Acetamide Scaffold Diversification

CAS 942009-46-3 serves as a synthetically tractable core for generating focused libraries targeting ATP-binding pockets of kinases or acetyl-lysine reader domains. The free N1–H on the imidazole ring functions as an anchoring hydrogen bond donor mimicking the ATP adenine N1 interaction, while the 2,5-dimethylphenyl moiety introduces beneficial steric occupancy within the hydrophobic gatekeeper region. Class-level evidence from benzimidazole-2-ylthio acetamide series demonstrates that structurally related chemotypes achieve MIC values of 7–61 nM against HCT116 colon cancer cells, and CAS 942009-46-3's lead-like MW (367 g/mol) supports superior ligand efficiency optimization potential compared to higher-MW benzimidazole analogs (395–490 g/mol) [4]. The compound's six rotatable bonds provide conformational flexibility for induced-fit binding without incurring excessive entropic penalty.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.